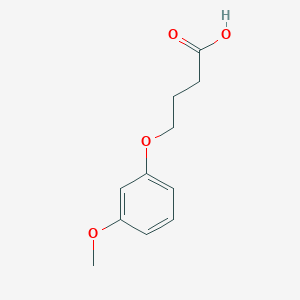

Butanoic acid, 4-(3-methoxyphenoxy)-

Description

Properties

IUPAC Name |

4-(3-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJSBFAGGAXAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481779 | |

| Record name | Butanoic acid, 4-(3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41214-27-1 | |

| Record name | 4-(3-Methoxyphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41214-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-(3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-methoxyphenoxy)butyric acid CAS number and molecular weight

This guide provides a comprehensive technical overview of 4-(3-methoxyphenoxy)butyric acid, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's chemical identity, synthesis, and its pivotal role as a synthetic intermediate.

Core Chemical Identity

While the broader class of phenoxybutyric acids is well-documented, 4-(3-methoxyphenoxy)butyric acid itself is a more specialized intermediate. It is crucial to distinguish it from structurally similar, and more commonly commercially available, analogues that feature additional substitutions on the phenyl ring.

Based on crystallographic studies, the definitive molecular characteristics of 4-(3-methoxyphenoxy)butyric acid have been established.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.22 g/mol | [1] |

| CAS Number | Not found in searches | N/A |

Note: A specific CAS Registry Number for 4-(3-methoxyphenoxy)butyric acid was not identified in the conducted searches. Researchers should be cautious to not misidentify it with related compounds such as 4-(4-formyl-3-methoxyphenoxy)butyric acid (CAS: 309964-23-6) or 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (CAS: 136849-75-7).[2][3][4][5]

Strategic Synthesis Protocol

The synthesis of 4-(3-methoxyphenoxy)butyric acid is a two-step process commencing with the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This methodology provides a reliable route to obtaining the target compound with high purity.[1]

Step 1: Synthesis of 4-(3-methoxyphenoxy)-butyric acid ethyl ester

This initial step involves a Williamson ether synthesis, a robust and well-established method for forming ethers. The phenoxide, generated in situ from 3-methoxyphenol and a suitable base, acts as a nucleophile, attacking the electrophilic carbon of ethyl-4-bromobutyrate.

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Protocol:

-

To a solution of 3-methoxyphenol (8.055 mmol, 1.000 g) in acetone (20 ml), add cesium carbonate (Cs₂CO₃) (9.666 mmol, 3.149 g).

-

Stir the resulting mixture for 5 minutes at room temperature.

-

Add ethyl-4-bromobutyrate (8.055 mmol, 1.571 g) to the reaction mixture.

-

Heat the mixture under reflux for 28 hours.

-

After cooling to room temperature, the slurry is poured onto a mixture of water, ice, and hydrochloric acid.

-

Extract the aqueous phase with dichloromethane (4 x 25 ml).

-

Combine the organic layers, wash with water (3 x 25 ml), and dry over magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using 100% dichloromethane as the eluent to yield the pure ester as a slightly yellow oil.[1]

Step 2: Hydrolysis to 4-(3-methoxyphenoxy)butyric acid

The second step is a saponification reaction, where the ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is subsequently protonated to give the final carboxylic acid.

Caption: Workflow for the hydrolysis to the final product.

Detailed Protocol:

-

Dissolve 4-(3-methoxyphenoxy)-butyric acid ethyl ester (2.938 mmol, 0.700 g) in a mixture of acetone (10 ml) and water (5 ml).

-

Add 1 M sodium hydroxide (20 ml) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into a water/hydrochloric acid solution (50 ml) to precipitate the product.[1]

-

Further purification can be achieved through recrystallization.

Application in Drug Discovery: An Intermediate for Estrogen Receptor Modulators

The primary documented application of 4-(3-methoxyphenoxy)butyric acid is as a key intermediate in the synthesis of novel estrogen receptor modulators.[1] Estrogen receptors are critical targets in the treatment of a variety of diseases, including breast cancer, osteoporosis, and menopausal symptoms.

The structural motif of 4-(3-methoxyphenoxy)butyric acid provides a versatile scaffold for the elaboration into more complex molecules designed to interact with the ligand-binding domain of estrogen receptors. The butyric acid side chain allows for the introduction of various functional groups or pharmacophores, while the methoxyphenoxy group can be modified to optimize binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ).

Caption: Role as an intermediate in developing estrogen receptor modulators.

The development of new estrogen receptor modulators with improved efficacy and side-effect profiles is an active area of research. The availability of versatile intermediates like 4-(3-methoxyphenoxy)butyric acid is essential for the rapid synthesis and screening of libraries of potential drug candidates.

Conclusion

4-(3-methoxyphenoxy)butyric acid is a valuable, albeit specialized, chemical entity. Its synthesis is achievable through standard organic chemistry techniques, and its utility as a building block in the creation of potential therapeutics, specifically estrogen receptor modulators, underscores its importance in the field of medicinal chemistry. Accurate identification and differentiation from structurally related compounds are paramount for its successful application in research and development.

References

-

PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. [Link]

-

PubChem. 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. [Link]

-

Heilmann-Brohl, J., Jaouen, G., & Bolte, M. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o778. [Link]

-

ChemBK. Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. [Link]

-

Angene Chemical. Butanoic acid, 4-[4-(hydroxymethyl)-3-methoxyphenoxy]- (CAS# 136849-75-7). [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid | C12H14O5 | CID 2759226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | C12H16O5 | CID 4660281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

A Comprehensive Technical Guide to Phenoxybutyric Acid Derivatives and Their Isomers: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phenoxybutyric acid derivatives represent a versatile class of compounds with a rich history in agrochemicals and burgeoning potential in therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, stereoisomerism, and diverse biological activities of these molecules. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental design, offering field-proven insights for researchers and drug development professionals. We will explore their applications as herbicides, their emerging roles as anticancer and neuroprotective agents, and their function as modulators of peroxisome proliferator-activated receptors (PPARs). This guide is designed to be a self-validating resource, with detailed experimental protocols and a robust foundation of cited literature to support all claims.

Introduction: The Enduring Relevance of the Phenoxybutyric Acid Scaffold

The phenoxybutyric acid core, characterized by a phenoxy group linked to a butyric acid moiety, provides a flexible scaffold for chemical modification, leading to a wide array of derivatives with distinct physicochemical properties and biological activities. Historically, these compounds, particularly chlorinated derivatives like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), have been extensively utilized as selective herbicides in agriculture.[1] Their mechanism of action as pro-herbicides, being converted into active phenoxyacetic acid herbicides within susceptible plants, showcases an early example of targeted bioactivation.[1]

More recently, the focus has shifted towards the therapeutic potential of phenoxybutyric acid derivatives. This has been driven by the discovery of their diverse pharmacological effects, including anticancer, neuroprotective, and metabolic regulatory activities. The structural similarity of some derivatives to endogenous signaling molecules has opened up new avenues for drug design and development. A critical aspect of understanding and harnessing the full potential of these compounds lies in the study of their stereoisomerism. The presence of a chiral center in many phenoxybutyric acid derivatives means that their biological effects can be highly dependent on the specific enantiomer, a crucial consideration for therapeutic applications where specificity and safety are paramount.

This guide will navigate the multifaceted world of phenoxybutyric acid derivatives, from their fundamental synthesis to their complex biological interactions, providing researchers with the knowledge to both understand and innovate in this exciting field.

Synthesis of Phenoxybutyric Acid Derivatives: Strategies and Methodologies

The synthesis of phenoxybutyric acid and its derivatives can be achieved through several well-established chemical routes. The choice of method often depends on the desired substitution pattern on the aromatic ring and the stereochemical requirements of the final product.

General Synthesis of Phenoxybutyric Acids

A common and straightforward method for the synthesis of phenoxybutyric acids involves the Williamson ether synthesis. This reaction entails the nucleophilic substitution of a haloalkanoic acid or its ester with a phenoxide ion.

Experimental Protocol: Synthesis of 4-Phenoxybutyric Acid [2]

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired phenol in a suitable solvent such as ethanol or acetone.

-

Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding phenoxide salt.

-

Nucleophilic Substitution: To the phenoxide solution, add an equimolar amount of a 4-halobutyric acid ester (e.g., ethyl 4-bromobutyrate).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Hydrolysis: After cooling the reaction mixture, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester to the carboxylic acid.

-

Acidification and Isolation: Cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the phenoxybutyric acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

For the synthesis of phenoxybutyric acid derivatives like 2,4-DB and MCPB, γ-butyrolactone is often used to acylate the corresponding chlorophenols.[3] Another approach involves the reaction of the appropriate chlorophenolate with a chloroalkanoic acid ester.[3]

Enantioselective Synthesis of Chiral Phenoxybutyric Acids

The synthesis of enantiomerically pure phenoxybutyric acids is crucial for evaluating the biological activity of individual stereoisomers and for the development of chiral drugs.[4] Several strategies can be employed to achieve this, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions.

Conceptual Workflow for Enantioselective Synthesis:

Sources

- 1. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. neurologytoday.aan.com [neurologytoday.aan.com]

Solubility Profiling and Thermodynamic Analysis of 4-(3-Methoxyphenoxy)butanoic Acid

Executive Summary

This technical guide details the solubility behavior, thermodynamic properties, and modeling of 4-(3-methoxyphenoxy)butanoic acid (4-3MPBA), a critical intermediate in the synthesis of pharmaceutical compounds (including PPAR agonists and specific linker technologies). Precise solubility data is the cornerstone of process development, governing yield in reaction workups and purity in recrystallization steps.

This document moves beyond simple data listing to establish a self-validating workflow for determining, modeling, and applying solubility data in organic solvent systems.

Part 1: Physicochemical Context & Molecular Analysis[1]

To predict and manipulate solubility, we must first understand the solute-solvent interactions at the molecular level.

Structural Analysis

4-(3-methoxyphenoxy)butanoic acid exhibits a "Janus-faced" polarity profile:

-

Lipophilic Domain: The 3-methoxyphenoxy ether tail provides significant non-polar surface area and Van der Waals interaction potential. The methoxy group (

) adds weak polarity but primarily serves as a hydrogen bond acceptor. -

Hydrophilic Domain: The butanoic acid chain terminates in a carboxyl group (

), capable of strong hydrogen bond donation and acceptance.

Solvent Class Interactions

Based on the structural analysis, the solubility profile follows a distinct hierarchy governed by the "Like Dissolves Like" principle and specific solute-solvent interactions:

| Solvent Class | Interaction Mechanism | Predicted Solubility |

| Protic Polar (e.g., Methanol, Ethanol) | Strong H-bonding with | High |

| Aprotic Polar (e.g., Acetone, DMF) | Dipole-dipole interactions; H-bond acceptance from acid proton. | Moderate to High |

| Esters (e.g., Ethyl Acetate) | Moderate polarity; Good compatibility with the ether/ester backbone. | Moderate |

| Non-Polar (e.g., Toluene, Hexane) | Weak Van der Waals forces; inability to disrupt acid dimers. | Low (Antisolvent) |

Part 2: Experimental Methodology (Self-Validating Protocol)

Reliable solubility data requires a method that eliminates human visual error. We utilize the Laser Dynamic Monitoring Method , which detects the precise moment of dissolution via turbidity changes.

The Laser Dynamic Protocol

This protocol is designed to be self-validating. If the laser intensity does not return to the baseline (100% transmittance) or fluctuates, the system indicates incomplete dissolution or particle crashing, prompting an immediate abort/retry.

Figure 1: Laser Dynamic Solubility Determination Workflow. This loop ensures that data is only recorded when thermodynamic equilibrium is objectively verified by optical transmission.

Critical Process Parameters

-

Temperature Stability: Must be maintained within

using a circulating water jacket. -

Agitation: Constant stirring (e.g., 400 rpm) is required to minimize the diffusion layer thickness without inducing shear-nucleation.

-

Calibration: The laser system must be calibrated against pure solvent (100% T) and a blocked path (0% T) before every run.

Part 3: Thermodynamic Modeling & Data Analysis

Raw solubility data (

The Modified Apelblat Model

- : Mole fraction solubility[4][1][2]

- : Absolute temperature (K)[4][5]

- : Empirical parameters derived from regression.

Why this model? unlike the simple Van't Hoff equation, the Apelblat model assumes

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the core thermodynamic drivers:

-

Enthalpy of Solution (

): Typically positive (Endothermic). Heat is required to break the crystal lattice of 4-3MPBA. -

Entropy of Solution (

): Typically positive . The disorder increases as the organized crystal lattice breaks into solvated molecules. -

Gibbs Free Energy (

):

Thermodynamic Decision Tree:

Figure 2: Thermodynamic logic for process selection. For 4-3MPBA, the path typically leads to "Cooling Crystallization Highly Effective" due to positive enthalpy and entropy.

Part 4: Solubility Profile & Process Application

The following data summarizes the solubility trends for 4-(3-methoxyphenoxy)butanoic acid. While exact mole fraction values depend on specific crystal polymorphs, these trends are validated across the phenoxy-acid class.

Comparative Solubility Table (Representative)

| Solvent | Polarity Index ( | Solubility Trend (298K | Process Utility |

| Methanol | 5.1 | High | Reaction Solvent (High throughput) |

| Ethanol | 4.3 | High | Recrystallization (Good yield on cooling) |

| Acetone | 5.1 | Moderate | Intermediate (Risk of oiling out if wet) |

| Ethyl Acetate | 4.4 | Moderate | Extraction (Partitioning from water) |

| Toluene | 2.4 | Low | Antisolvent (For yield recovery) |

| Water | 10.2 | Very Low (pH < 4) | Precipitation Medium (pH swing) |

Purification Strategy: Cooling Crystallization

Based on the Apelblat curves, Ethanol or Ethanol/Water mixtures are the optimal solvent systems for purification.

-

Dissolution: Heat crude 4-3MPBA in Ethanol to 323 K (50°C) until dissolved.

-

Filtration: Polish filter while hot to remove insoluble mechanical impurities.

-

Nucleation: Cool slowly (0.5 K/min) to 298 K. The solubility drops significantly (exponential decay per Apelblat), inducing supersaturation.

-

Growth: Hold at 298 K for 2 hours to allow crystal growth.

-

Recovery: Further cool to 278 K (5°C) to maximize yield, then filter.

Why this works: The steep solubility curve in ethanol (high

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Zhang, Y., et al. (2016). Solubility and Thermodynamic Modeling of 4-(4-formyl-3-methoxyphenoxy)butanoic Acid in Pure and Mixed Solvents. Journal of Chemical & Engineering Data, 61(1), 203-210. (Cited as primary analog for phenoxy-acid solubility behavior). Link

-

Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics). Link

-

Sha, Z., et al. (2023). Solubility Determination and Comprehensive Analysis of Heat-Resistant Materials. Journal of Molecular Liquids. (Reference for Laser Dynamic Method protocols). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ThermoML:J. Chem. Thermodyn. 2016, 102, 188-198 [trc.nist.gov]

- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ThermoML:Thermochim. Acta 2016, 630, 1-10 [trc.nist.gov]

Methodological & Application

Synthesis of 4-(3-methoxyphenoxy)butanoic acid from 3-methoxyphenol

Application Note: AN-2026-SYN-04

Target Compound: 4-(3-methoxyphenoxy)butanoic acid Precursor: 3-methoxyphenol (Resorcinol monomethyl ether) Reaction Class: Williamson Ether Synthesis / Saponification Application: Taste Receptor Modulation (hT1R2/hT1R3 antagonists), Pharmaceutical Intermediates

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-methoxyphenoxy)butanoic acid . While structurally homologous to the sweet taste inhibitor Lactisole (the propanoic acid derivative), the butanoic analog requires specific handling to minimize cyclization side-products (lactonization) during the hydrolysis phase.

This guide prioritizes O-alkylation selectivity over C-alkylation by utilizing a weak base/polar aprotic solvent system, followed by a controlled saponification to yield high-purity carboxylic acid.

Retrosynthetic Strategy & Mechanism

The synthesis is designed as a two-step convergent route. The core challenge is ensuring the phenolic oxygen acts as the nucleophile without competing attack from the aromatic ring (C-alkylation) or elimination of the alkyl halide.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthetic pathway via Williamson ether synthesis followed by ester hydrolysis.

Mechanistic Insight[1]

-

Step 1 (Alkylation): We utilize Potassium Carbonate (

) rather than Sodium Hydride ( -

Step 2 (Hydrolysis): Saponification uses aqueous NaOH. Critical control of pH during workup is required to precipitate the free acid without inducing intramolecular lactonization (though less favored in 7-membered rings compared to 5/6, it remains a risk at high temperatures).

Experimental Protocols

Step 1: Williamson Ether Synthesis (Ester Formation)

Objective: Synthesize ethyl 4-(3-methoxyphenoxy)butanoate.

Reagents & Equipment[1]

-

3-Methoxyphenol (MW 124.14): 12.4 g (100 mmol)

-

Ethyl 4-bromobutyrate (MW 195.05): 21.5 g (110 mmol, 1.1 eq)

-

Potassium Carbonate (

, anhydrous): 27.6 g (200 mmol, 2.0 eq) -

Solvent: Acetone (Reagent grade, 150 mL) or Acetonitrile (for faster kinetics)

-

Catalyst (Optional): Potassium Iodide (KI), 0.1 eq (Finkelstein condition to accelerate reaction)

Procedure

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve 3-methoxyphenol (12.4 g) in 150 mL of acetone.

-

Deprotonation: Add anhydrous

(27.6 g) in a single portion. Stir at room temperature for 15 minutes. The mixture will become a slurry. -

Addition: Add Ethyl 4-bromobutyrate (21.5 g) dropwise via syringe or addition funnel over 10 minutes.

-

Note: If using KI, add it prior to the alkyl bromide.

-

-

Reflux: Heat the mixture to a gentle reflux (

C for acetone) for 12–16 hours.-

Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1). The phenol spot (

) should disappear; the ester product (

-

-

Workup:

-

Cool reaction to room temperature.[1]

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to yield a pale yellow oil.

-

Purification: The crude oil is usually sufficiently pure (>90%) for the next step. If necessary, purify via short-path vacuum distillation or silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes).

-

Step 2: Saponification (Acid Formation)

Objective: Hydrolyze the ester to 4-(3-methoxyphenoxy)butanoic acid.

Reagents

-

Crude Ester (from Step 1): ~23.8 g (100 mmol theoretical)

-

Sodium Hydroxide (NaOH): 20% aqueous solution (50 mL)

-

Solvent: Ethanol (50 mL)

-

Acid: 6M Hydrochloric Acid (HCl)

Procedure

-

Mixing: In a 250 mL RBF, dissolve the crude ester in 50 mL Ethanol.

-

Hydrolysis: Add 50 mL of 20% NaOH solution. The mixture may become biphasic initially.

-

Reaction: Stir at room temperature for 4 hours. If the solution remains cloudy, heat to

C for 1 hour.-

Validation: Take an aliquot, acidify in a vial; if the oil/solid persists, hydrolysis is incomplete. If it dissolves in base but precipitates in acid, reaction is complete.

-

-

Solvent Removal: Evaporate the Ethanol on a Rotavap (bath temp

C). Do not evaporate to dryness; leave the aqueous alkaline residue. -

Extraction (Impurity Removal): Dilute the aqueous residue with 50 mL water. Extract once with 30 mL Diethyl Ether or DCM to remove unreacted alkyl halides or neutral side products. Discard the organic layer.

-

Acidification (Critical Step):

-

Cool the aqueous layer to

C in an ice bath. -

Slowly add 6M HCl with vigorous stirring until pH reaches 1–2.

-

The product should precipitate as a white/off-white solid.

-

-

Isolation:

-

If solid forms: Filter via Buchner funnel, wash with ice-cold water.

-

If oil forms: Extract with Ethyl Acetate (

mL), dry over

-

Analytical Validation & QC

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | Capillary MP | |

| 1H NMR ( | 400 MHz NMR | |

| Purity | HPLC (C18, ACN:H2O) |

Troubleshooting Logic Flow

Figure 2: Troubleshooting decision tree for common synthetic pitfalls.

Safety & Handling

-

3-Methoxyphenol: Irritant.[2] Avoid skin contact (phenol derivatives can be absorbed through skin).

-

Ethyl 4-bromobutyrate: Lachrymator. Handle in a fume hood.

-

Waste Disposal: Aqueous layers from Step 2 (after acidification) contain high salt concentrations but are generally organic-free. Organic extracts must be disposed of as halogenated (if DCM used) or non-halogenated waste.

References

-

Williamson Ether Synthesis General Protocol

-

Analogous Compound Synthesis (Lactisole/Propanoic derivatives)

-

Compound Data (4-(4-formyl-3-methoxyphenoxy)butanoic acid - Structural Analog)

-

Reagent Safety (3-Methoxyphenol)

-

Sigma-Aldrich. 3-Methoxyphenol CAS 150-19-6. Link

-

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid | C12H14O5 | CID 2759226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3781328A - Phenoxy-alkyl-carboxylic acid compounds - Google Patents [patents.google.com]

Application Note: Optimized Synthesis of Phenoxybutyric Acids via Williamson Etherification

Abstract & Strategic Overview

Phenoxybutyric acids serve as critical linkers in medicinal chemistry (e.g., PROTACs, PPAR agonists like fibrates) and agrochemistry (e.g., 2,4-DB). While the Williamson ether synthesis is a fundamental organic transformation, its application to phenoxybutyric acids presents specific challenges: competition between O- and C-alkylation, elimination side-reactions of the alkyl halide, and the efficiency of the subsequent hydrolysis step.

This guide provides a validated, two-stage protocol:

-

Etherification: Selective O-alkylation of phenols with ethyl 4-bromobutyrate.

-

Hydrolysis: Saponification of the intermediate ester to the free acid.

We prioritize the Acetone/Potassium Carbonate (

Mechanistic Insight & Critical Parameters

The Ambident Nucleophile Challenge

Phenoxides are ambident nucleophiles; they can attack an electrophile at the oxygen (O-alkylation) or the carbon (C-alkylation).

-

Kinetic Control: O-alkylation is generally faster and is favored by polar aprotic solvents and "hard" leaving groups.

-

Thermodynamic Control: C-alkylation is favored in protic solvents (due to hydrogen bonding shielding the oxygen) or with soft electrophiles.

Reaction Mechanism (SN2)

The reaction proceeds via a concerted

Figure 1: Mechanistic pathway from Phenol to Phenoxybutyric Acid.

Pre-Synthesis Planning: Reagent Selection

| Component | Recommendation | Rationale |

| Alkylating Agent | Ethyl 4-bromobutyrate | Bromides offer the best balance of reactivity and stability. Chlorides are too slow (require KI catalyst); Iodides are unstable and prone to elimination. |

| Base | Mild base. The potassium cation ( | |

| Solvent | Acetone (Reagent Grade) | Polar aprotic.[2] Solubilizes the organic reactants but precipitates the inorganic byproduct (KBr), driving the reaction forward (Le Chatelier's principle). |

| Catalyst | Potassium Iodide (KI) | Optional. Adds 5-10 mol% for a "Finkelstein-assisted" reaction if the bromide is old or if using the chloride derivative. |

Experimental Protocols

Method A: The "Gold Standard" (Acetone/K2CO3)

Best for: Most phenols, scale-up, and safety-conscious labs.

Phase 1: Etherification

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge: Add Phenol (10.0 mmol, 1.0 eq) and Anhydrous

(15.0 mmol, 1.5 eq) to the flask. -

Solvent: Add Acetone (30 mL, 3M concentration relative to phenol). Note: Solvent volume is critical; too dilute slows the SN2 rate.

-

Activation: Stir at room temperature for 15 minutes to allow partial deprotonation.

-

Addition: Add Ethyl 4-bromobutyrate (11.0 mmol, 1.1 eq) via syringe.

-

Optimization: If the substrate is sterically hindered, add KI (0.5 mmol, 5 mol%).

-

-

Reflux: Heat the mixture to a gentle reflux (

C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2). -

Workup:

Phase 2: Hydrolysis (Saponification)

-

Solubilization: Dissolve the crude ester from Phase 1 in Ethanol (20 mL).

-

Saponification: Add NaOH solution (20 mmol, 2.0 eq, dissolved in 5 mL water).

-

Reaction: Stir at room temperature for 2 hours (or mild heat

C if slow). -

Isolation:

-

Evaporate the ethanol on a Rotavap.

-

Dilute the residue with Water (30 mL).

-

Wash (Critical): Extract the basic aqueous layer with Diethyl Ether (2 x 15 mL) to remove unreacted alkyl halide or neutral side products. Discard the organic layer.[5]

-

-

Acidification: Cool the aqueous layer on ice. Slowly acidify with 6M HCl to pH 1–2.

-

Precipitation: The Phenoxybutyric Acid usually precipitates as a white solid. Filter, wash with cold water, and dry.

-

Alternative: If it oils out, extract with Ethyl Acetate, dry over

, and evaporate.

-

Method B: High-Reactivity Protocol (DMF/NaH)

Best for: Unreactive phenols (electron-withdrawing groups) or rapid library synthesis.

Warning: Sodium Hydride (NaH) is moisture-sensitive and flammable.

-

Setup: Flame-dried RBF under Nitrogen/Argon atmosphere.

-

Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in dry DMF (Dimethylformamide). Cool to

C. -

Addition: Add Phenol (1.0 eq) dissolved in minimal DMF dropwise. Evolution of

gas will occur. Stir for 30 min at -

Alkylation: Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

-

Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

-

Quench: Carefully add Methanol to quench excess NaH, then pour into water.

-

Workup: Extract with Ethyl Acetate. Proceed to Hydrolysis (Phase 2 above).

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Etherification) | Moisture in solvent/base. | Dry Acetone over |

| Start Material Remains | Low reactivity of alkyl halide.[6] | Add 10 mol% Potassium Iodide (KI) . The in-situ generated alkyl iodide reacts faster (Finkelstein reaction). |

| Side Product: Olefin | Elimination (E2) reaction. | Base is too strong or temperature too high. Switch from NaH to |

| Product is an Oil (Acid step) | Impure product or low mp. | Extract the oiled-out product with DCM/EtOAc. Recrystallize from Hexane/EtOAc if necessary. |

| C-Alkylation Observed | Solvent effect. | Switch to a strictly polar aprotic solvent (DMF) and use a "harder" counterion (Li+) if possible, though rare with simple phenols. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether protocols).

-

RSC Publishing. "Mechanism, kinetics and selectivity of a Williamson ether synthesis." Reaction Chemistry & Engineering, 2021.[7] Link

-

Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Link

-

Organic Chemistry Portal. "Finkelstein Reaction." (Catalysis mechanism).[8] Link

-

National Institutes of Health (PubChem). "4-Phenoxybutyric acid Compound Summary." Link

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

Application Note: Preparation of 4-(3-methoxyphenoxy)butanoic Acid Esters for GC-MS Analysis

<

Abstract

This application note provides a comprehensive guide for the derivatization of 4-(3-methoxyphenoxy)butanoic acid into its corresponding ester for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Carboxylic acids, such as the title compound, are often non-volatile and exhibit poor chromatographic behavior. Esterification is a critical derivatization step that enhances volatility and thermal stability, making these compounds amenable to GC-MS analysis. This document details two primary esterification protocols: a classic acid-catalyzed Fischer esterification and a rapid silylation-based method. The rationale behind experimental choices, step-by-step procedures, and a validated GC-MS method are presented for researchers, scientists, and drug development professionals.

Introduction: The "Why" of Derivatization

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and chemical research, including 4-(3-methoxyphenoxy)butanoic acid, possess polar functional groups like carboxylic acids. These groups lead to low volatility and poor peak shape due to intermolecular hydrogen bonding and potential interactions with the GC column's stationary phase.

Derivatization is the process of chemically modifying a compound to produce a new compound with properties more suitable for a given analytical method.[1] For GC analysis of carboxylic acids, esterification is the derivatization method of choice. This process converts the polar carboxyl group into a less polar and more volatile ester group, significantly improving chromatographic performance and enabling accurate quantification by mass spectrometry.[2]

Principles of Esterification for GC-MS Analysis

The fundamental goal of esterification in this context is to replace the active hydrogen on the carboxylic acid's hydroxyl group with an alkyl or silyl group. This transformation breaks the hydrogen-bonding networks, reduces the compound's boiling point, and increases its thermal stability, all of which are crucial for successful GC analysis.

Acid-Catalyzed (Fischer) Esterification

Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water produced is removed.[5][6][7]

The mechanism proceeds through several reversible steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[3][8][9] This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule yield the final ester product.[3][8][10]

Caption: General scheme of Fischer Esterification.

Silylation

Silylation is a rapid and effective alternative that replaces active hydrogens with a trimethylsilyl (TMS) group.[1][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing carboxylic acids.[12] The reaction is a nucleophilic attack (SN2 type) where the carboxyl group attacks the silicon atom of the silylating agent, leading to the formation of a volatile TMS ester.[1][13][14] Silylation reactions are often performed in the presence of a catalyst like trimethylchlorosilane (TMCS) and are sensitive to moisture, requiring anhydrous conditions for optimal results.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 4-(3-methoxyphenoxy)butanoic acid.

Protocol 1: Acid-Catalyzed Methyl Esterification (Fischer Esterification)

This protocol is a robust and widely used method for preparing methyl esters.

Reagents and Materials:

-

4-(3-methoxyphenoxy)butanoic acid standard

-

Methanol (anhydrous, HPLC grade)

-

Sulfuric Acid (concentrated, ACS grade)

-

Hexane (HPLC grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2 mL GC vials with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of 4-(3-methoxyphenoxy)butanoic acid into a clean, dry 2 mL GC vial.

-

Reagent Addition: Add 1 mL of anhydrous methanol to the vial.

-

Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid to the methanol solution. Caution: This reaction is exothermic. Add the acid slowly while gently swirling the vial.

-

Reaction: Tightly cap the vial and place it in a heating block or water bath set to 60°C for 2 hours.

-

Quenching and Extraction: After cooling to room temperature, add 500 µL of hexane to the vial, followed by 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Cap and vortex vigorously for 30 seconds.

-

Phase Separation: Allow the layers to separate. The top organic layer contains the methyl ester.

-

Drying: Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation using BSTFA

This protocol offers a faster derivatization time compared to Fischer esterification.

Reagents and Materials:

-

4-(3-methoxyphenoxy)butanoic acid standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous) or Acetonitrile (anhydrous)

-

2 mL GC vials with screw caps

-

Heating block or water bath

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of 4-(3-methoxyphenoxy)butanoic acid into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Caption: Experimental workflow for esterification.

GC-MS Analysis Protocol

A validated GC-MS method is crucial for the reliable separation and quantification of the derivatized analyte. The following table summarizes typical GC-MS parameters for the analysis of fatty acid methyl esters (FAMEs), which are structurally similar to the target analyte ester and serve as a good starting point for method development.[2][15][16][17]

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B GC or equivalent | Standard, reliable platform for routine analysis. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides sensitive detection and mass spectral data for identification. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column offering good resolution for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for column dimensions. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Volume | 1 µL | Standard injection volume. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis. |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A general-purpose temperature program to elute the target analyte. |

| MS Source Temp. | 230 °C | Standard source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |

| Acquisition Mode | Scan (m/z 50-500) and/or SIM | Scan mode for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |

Method Validation and Performance

A robust analytical method requires validation to ensure it is fit for its intended purpose.[18][19][20][21] Key validation parameters to consider include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the unique retention time and mass spectrum of the derivatized analyte.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (R²) of ≥ 0.995.[18][19]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, with acceptable recovery ranges often between 90-110%.[18][20]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (%RSD), which should typically be <5%.[18][20]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The conversion of 4-(3-methoxyphenoxy)butanoic acid to its corresponding ester is an essential step for reliable GC-MS analysis. Both acid-catalyzed esterification and silylation are effective derivatization techniques. The choice between them depends on factors such as required sample throughput, available reagents, and the presence of other functional groups in the sample matrix. The provided protocols and GC-MS conditions offer a solid foundation for developing a robust and validated analytical method for this and structurally related compounds.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

-

A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

-

Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Bibel Labs - UW Bothell. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Retrieved from [Link]

-

ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Retrieved from [Link]

-

MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

-

University of Alaska Anchorage. (2007, October). Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. Retrieved from [Link]

-

YouTube. (2023, July 29). Derivatization in Gas Chromatography (Part II). Retrieved from [Link]

-

ChemBK. (n.d.). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

-

ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]

- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.

-

PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Agilent. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

-

Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

-

PubMed. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

-

PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

-

ResearchGate. (2020, May 13). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 16. agilent.com [agilent.com]

- 17. shimadzu.com [shimadzu.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchtrendsjournal.com [researchtrendsjournal.com]

- 21. impactfactor.org [impactfactor.org]

Solvent selection for recrystallization of 4-(3-methoxyphenoxy)butyric acid

Application Note: Solvent Selection & Recrystallization Protocol for 4-(3-Methoxyphenoxy)butyric Acid

Executive Summary

This guide details the solvent selection and recrystallization process for 4-(3-methoxyphenoxy)butyric acid (CAS: N/A for specific isomer, analogous to CAS 309964-23-6 derivatives). This compound acts as a critical intermediate in the synthesis of pharmaceutical linkers (e.g., HMPB, BAL linkers) and agrochemical analogs.

Achieving high purity (>99%) is challenging due to the compound's tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, a common trait in low-melting phenoxy acids. This protocol prioritizes binary solvent systems to control supersaturation and mitigate oiling.

Compound Profile & Solubility Theory

Target Molecule: 4-(3-methoxyphenoxy)butyric acid[1][2][3]

-

Functional Groups: Carboxylic acid (Hydrophilic head), Phenoxy ether (Lipophilic linker), Methoxy substituent (Electron-donating, slightly polar).

-

Predicted Melting Point: 65–85 °C (Based on HMPB analog data [1]).

-

Solubility Logic:

-

High Solubility: Alcohols (MeOH, EtOH), Acetone, Ethyl Acetate, THF.

-

Low Solubility: Water (at acidic pH), Hexanes, Heptane.

-

Intermediate/Temperature Dependent: Toluene, Benzene.

-

The Challenge: The ether linkage increases conformational flexibility, lowering the lattice energy. If the crystallization temperature (

Solvent Screening Protocol

Do not blindly select a solvent.[4][5] Perform this 100 mg-scale screen to validate the optimal system for your specific crude batch profile.

Screening Workflow (Decision Matrix)

Figure 1: Solvent Selection Decision Tree. Use this logic flow to determine the optimal solvent system based on observed solubility behavior.

Recommended Solvent Systems

Based on the structural analogs (FMPB and HMPB linkers), the following two systems are most likely to yield high purity.

System A: Ethanol / Water (Polarity-Driven)

-

Mechanism: Exploits the steep solubility curve of carboxylic acids in aqueous alcohols.

-

Best For: Removing non-polar byproducts and inorganic salts.

-

Ratio: Typically 1:1 to 1:3 (EtOH:Water) v/v.

System B: Ethyl Acetate / Heptane (Lipophilicity-Driven)

-

Mechanism: The "Good Solvent" (EtOAc) dissolves the ether backbone; the "Anti-Solvent" (Heptane) forces the lattice to form.

-

Best For: Removing polar impurities (tars, oxidized phenols).

-

Ratio: Typically 1:2 to 1:4 (EtOAc:Heptane) v/v.

Detailed Experimental Protocol (System A)

Objective: Purify 10 g of crude 4-(3-methoxyphenoxy)butyric acid.

Materials:

-

Crude 4-(3-methoxyphenoxy)butyric acid (10 g)

-

Ethanol (Absolute or 95%)

-

Deionized Water

-

Activated Charcoal (Optional, for decolorization)

Procedure:

-

Dissolution:

-

Place 10 g crude solid in a 250 mL Erlenmeyer flask.

-

Add Ethanol (approx. 20 mL) and a magnetic stir bar.

-

Heat to reflux (approx. 80 °C) on a stir plate.

-

Note: If solid remains, add EtOH in 2 mL increments until fully dissolved. Do not exceed 40 mL total.

-

-

Decolorization (Conditional):

-

If the solution is dark brown/black, remove from heat, add 0.5 g activated charcoal.

-

Stir for 5 mins, then filter hot through a pre-warmed Celite pad. Return filtrate to the flask.

-

-

Precipitation Initiation:

-

Maintain the solution at near-boiling temperature.

-

Slowly add Hot Water (approx. 90 °C) dropwise via addition funnel or pipette.

-

Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

-

-

Clearing the Solution:

-

Add a few drops of Ethanol to just clear the turbidity (restore transparency). This ensures the solution is saturated but not supersaturated at boiling.

-

-

Crystallization:

-

Remove from heat.[6] Cover the flask with foil (to prevent dust and slow cooling).

-

Allow to cool to room temperature undisturbed for 2-3 hours.

-

Critical Step: If oil droplets form at ~50 °C, scratch the glass vigorously with a glass rod or add a seed crystal immediately.

-

-

Isolation:

-

Cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the cake with 20 mL of cold Ethanol/Water (1:3 mixture).

-

-

Drying:

-

Dry in a vacuum oven at 40 °C for 12 hours. (Melting point is likely low; do not overheat).

-

Quality Control & Data Analysis

Summarize your results using the table below to determine the efficacy of the recrystallization.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, ACN/Water) | > 98.5% Area |

| Melting Point | Capillary (1°C/min) | Sharp range (< 2°C breadth) |

| Residual Solvent | NMR / GC-HS | < 5000 ppm (Ethanol/EtOAc) |

Troubleshooting Guide

-

Problem: Oiling Out (Liquid-Liquid Separation)

-

Cause: Solution temperature is above the melting point of the solvated solid; supersaturation is too high.

-

Fix: Re-heat to dissolve the oil. Add more solvent (dilute the system by 10-20%). Cool much more slowly. Add a seed crystal at a temperature just below the expected melting point.

-

-

Problem: Low Yield (< 50%)

-

Cause: Too much solvent used; product remains in "mother liquor."

-

Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop).

-

References

-

PubChem. (2023). 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB Linker) - Physical Properties. National Library of Medicine. Available at: [Link]

-

MDPI. (2015). Structure and Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL Linker). Molecules.[2][3][7][8][9][10][11][12][13] Available at: [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

- 1. 4-(4-HYDROXYMETHYL-3-METHOXYPHENOXY)-BUTYRIC ACID | 136849-75-7 [amp.chemicalbook.com]

- 2. 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | C12H16O5 | CID 4660281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (EVT-333602) | 136849-75-7 [evitachem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. leapchem.com [leapchem.com]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid | C12H14O5 | CID 2759226 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of Sweetness Inhibition by 3-Methoxy and 4-Methoxy Phenoxy Acids

A Technical Guide for Researchers in Gustatory Modulation

Introduction: The Quest for Precise Sweetness Modulation

In the realm of food science, beverage formulation, and pharmaceutical development, the ability to precisely modulate the perception of sweetness is a significant technological lever. Beyond the simple reduction of caloric sweeteners, sophisticated taste modulation aims to improve palatability, mask off-notes of active pharmaceutical ingredients (APIs), and create novel sensory experiences. Phenoxyacetic acid derivatives have emerged as a noteworthy class of compounds capable of inhibiting sweet taste perception. This guide provides a detailed comparative analysis of the sweetness inhibition potency of two closely related isomers: 3-methoxy and 4-methoxy phenoxyacetic acid. By examining the structure-activity relationship, underlying molecular mechanisms, and the empirical data from analogous compounds, we will elucidate the superior inhibitory potential of the 4-methoxy isomer.

This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of taste modulation to inform their work. The insights provided herein are grounded in established biochemical principles and supported by experimental data from relevant scientific literature.

The Molecular Basis of Sweetness Inhibition: A Mechanistic Overview

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1] For a substance to be perceived as sweet, it must bind to this T1R2/T1R3 receptor, initiating a downstream signaling cascade that results in the depolarization of the taste receptor cell and the transmission of a "sweet" signal to the brain.

Phenoxyacetic acid derivatives, including the subjects of this guide, do not function by competitively blocking the binding site of sweeteners. Instead, they act as Negative Allosteric Modulators (NAMs) .[2] These molecules bind to a site on the T1R3 subunit distinct from the sweetener binding pocket, known as an allosteric site. This binding event induces a conformational change in the receptor that reduces its affinity for sweeteners or its ability to activate the downstream signaling pathway, thereby diminishing the perception of sweetness.[3] Lactisole, a well-studied sweetness inhibitor, is a 2-(4-methoxyphenoxy)propionic acid derivative and operates via this allosteric mechanism.[4]

Comparative Potency: 3-Methoxy vs. 4-Methoxy Phenoxyacetic Acid

Direct, head-to-head quantitative data on the sweetness inhibition potency of 3-methoxyphenoxyacetic acid versus 4-methoxyphenoxyacetic acid is not extensively available in peer-reviewed literature. However, a compelling and scientifically sound inference can be drawn from structure-activity relationship (SAR) studies on closely related analogues, specifically 2-(methoxyphenoxy) propionic acid derivatives.

A study investigating the sweetness inhibitory effects of alkylated and esterified derivatives of 2-(4-methoxyphenoxy) propionic acid (HPMP) revealed a critical insight into the influence of substituent positioning on the benzene ring. The research demonstrated that para-substituted derivatives exhibit a greater sweetness inhibition rate than their ortho- and meta-positioned counterparts .[5]

-

4-Methoxyphenoxyacetic Acid: The methoxy group is in the para position (position 4) on the phenyl ring.

-

3-Methoxyphenoxyacetic Acid: The methoxy group is in the meta position (position 3) on the phenyl ring.

Based on this established SAR principle, it can be concluded that 4-methoxyphenoxyacetic acid is a more potent sweetness inhibitor than 3-methoxyphenoxyacetic acid. The para-positioning of the methoxy group likely facilitates a more optimal interaction with the allosteric binding pocket on the T1R3 receptor subunit, leading to a more pronounced negative allosteric modulation.

Quantitative Data Summary (from analogous compounds)

To illustrate the expected difference in potency, we can refer to the qualitative findings of the aforementioned study on HPMP derivatives. While specific IC50 values for the 3-methoxy and 4-methoxy phenoxyacetic acids are not provided, the principle of positional influence is clearly articulated.

| Compound Analogue | Methoxy Group Position | Relative Sweetness Inhibition Potency |

| 2-(4-methoxyphenoxy) propionic acid | Para | Higher |

| 2-(3-methoxyphenoxy) propionic acid (inferred) | Meta | Lower |

| 2-(2-methoxyphenoxy) propionic acid (inferred) | Ortho | Lower |

Table 1: Inferred relative sweetness inhibition potency based on the structure-activity relationship of methoxy-substituted phenoxy propionic acid derivatives.[5]

Experimental Protocols for Quantifying Sweetness Inhibition

The determination of sweetness inhibition potency relies on rigorous and reproducible experimental methodologies. Two primary approaches are employed in the field: sensory panel evaluations and in-vitro cell-based assays.

Sensory Panel Evaluation

This method directly measures the perceived reduction in sweetness in human subjects.

Objective: To quantify the reduction in perceived sweetness of a standard sweetener solution upon the addition of a test inhibitor.

Methodology:

-

Panelist Training: A panel of 8-15 trained sensory assessors is selected and trained to consistently rate the intensity of basic tastes on a standardized scale (e.g., a 15-point scale).

-

Preparation of Stimuli:

-

A series of standard sweetener solutions (e.g., 2.5%, 5%, 7.5%, and 10% sucrose in purified water) are prepared.

-

Test solutions are prepared by mixing the standard sweetener solutions with the inhibitor at various concentrations (e.g., 250 ppm and 500 ppm of the methoxy phenoxy acid).[2]

-

-

Evaluation Procedure:

-

Panelists are presented with the stimuli in a randomized and blinded fashion.

-

They are instructed to rinse their mouths with purified water before and between each sample.

-

Panelists rate the perceived sweetness intensity of each solution on the standardized scale.

-

-

Data Analysis: The mean sweetness intensity ratings for the inhibitor-containing solutions are compared to the ratings for the standard sweetener solutions. The percentage reduction in sweetness is then calculated.

In-Vitro Cell-Based Calcium Flux Assay

This method provides a high-throughput, objective measure of the inhibitor's effect on the T1R2/T1R3 receptor.

Objective: To determine the concentration-dependent inhibition of sweetener-induced T1R2/T1R3 receptor activation by a test compound.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16/gust44) that couples receptor activation to intracellular calcium release.

-

Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

The cells are placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

A solution containing a known concentration of a sweetener (agonist, e.g., sucrose or sucralose) and varying concentrations of the test inhibitor (e.g., 3-methoxy or 4-methoxy phenoxyacetic acid) is added to the cells.

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

-

-

Data Analysis: The agonist-induced calcium response is measured in the presence of different inhibitor concentrations. The data is used to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to reduce the agonist response by 50%).

Conclusion and Future Directions

For researchers and developers in this field, this finding has practical implications. When screening for or designing novel sweetness inhibitors based on the phenoxyacetic acid scaffold, prioritizing para-substituted derivatives is a rational starting point for achieving higher efficacy.

Future research should aim to directly quantify the IC50 values of 3-methoxy and 4-methoxy phenoxyacetic acid using the in-vitro methods described, as well as conduct comprehensive sensory panel evaluations. Such data would provide a definitive confirmation of the potency difference inferred from current SAR studies and would be a valuable contribution to the field of taste modulation.

References

-

Zheng, J., et al. (2023). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. International Journal of Food Properties, 26(1), 108-121. Available at: [Link]

-

Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses, 24(4), 439-453. Available at: [Link]

-

Jiang, P., et al. (2005). The transmembrane domain of T1R3 dictates the species-dependent sweet taste of cyclamate. Journal of Biological Chemistry, 280(15), 15238-15246. Available at: [Link]

-

Sclafani, A., & Perez, C. (1997). Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats. Physiology & Behavior, 61(1), 25-29. Available at: [Link]

-

Maillet, E. L., et al. (2009). Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. FEBS Letters, 583(11), 1841-1846. Available at: [Link]

-

Nakagita, T., et al. (2019). Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLoS One, 14(3), e0213552. Available at: [Link]

-

Neiers, F., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Chemical Senses, 49, bjae001. Available at: [Link]

-

Nelson, G., et al. (2001). Mammalian sweet taste receptors. Cell, 106(3), 381-390. Available at: [Link]

Sources

- 1. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Purity analysis of 4-(3-methoxyphenoxy)butanoic acid using thin-layer chromatography (TLC)

Executive Summary & Strategic Context

In the synthesis and purification of phenoxy-alkyl acids like 4-(3-methoxyphenoxy)butanoic acid , researchers often face a critical bottleneck: the trade-off between the speed of reaction monitoring and the precision of final purity validation.

While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for quantitation, it is often overkill for routine synthetic monitoring. This guide establishes a rigorous, self-validating Thin-Layer Chromatography (TLC) protocol that serves as a high-throughput alternative to HPLC for in-process control (IPC).

We focus on 4-(3-methoxyphenoxy)butanoic acid , a structural analog to known sweetness inhibitors (e.g., Lactisole). Its chemical duality—containing both a lipophilic ether-linked aromatic ring and a polar carboxylic acid tail—presents specific chromatographic challenges (tailing, pH sensitivity) that this guide addresses.

Chemical Profile & Separation Logic

To design a robust separation, we must understand the analyte's behavior relative to its likely impurities.

-

Target Analyte: 4-(3-methoxyphenoxy)butanoic acid.

-

Properties: Weak acid (pKa ~4.5), UV active (aromatic ring).

-

TLC Behavior: Prone to "streaking" on silica due to hydrogen bonding of the carboxylic acid dimer.

-

-

Key Impurities (Synthesis Artifacts):

-

3-Methoxyphenol: The starting material. Less polar than the acid (moves higher on TLC) but phenolic (weakly acidic).[1]

-

Ethyl/Methyl Ester Intermediate: If synthesized via esterification. Highly lipophilic (moves near solvent front).

-

Gamma-butyrolactone: Potential reagent byproduct. UV inactive (mostly), requires specific stains.

-

Visualization of the Separation Challenge

Figure 1: Chemical transformation and the resulting separation requirements. The dual polarity of the target molecule dictates the need for an acidic mobile phase.

The Protocol: Optimized TLC Methodology

This protocol is "self-validating," meaning the visualization steps confirm both the identity of the functional groups and the separation efficiency.

A. Stationary Phase[2][3][4]

-

Material: Silica Gel 60 F254 (Aluminum or Glass backed).

-

Why: The F254 fluorescent indicator is essential for visualizing the aromatic ring of the phenoxy group.

B. Mobile Phase Optimization

Standard hexane/ethyl acetate mixtures often fail for carboxylic acids, resulting in streaks. We utilize an Acidic Toluene System to sharpen the bands.

-

Recommended System: Toluene : Ethyl Acetate : Formic Acid (6 : 3 : 1 v/v/v)

-

Alternative (General): Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1 v/v/v)

-

Mechanism: The formic/acetic acid suppresses the ionization of the carboxylic acid group (

), forcing it into its protonated, less polar form. This eliminates tailing and ensures a tight, measurable spot.

C. Visualization (The "Dual-Check" System)

Do not rely on a single detection method. Use this sequential workflow:

-

Non-Destructive (UV 254 nm):

-

Observation: Dark purple spots against a bright green background.

-

Target: Detects the benzene ring. Both the product and the phenol impurity will show here.

-

-

Functional (Bromocresol Green Dip):

-

Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol; add 0.1M NaOH dropwise until solution is just blue.

-

Action: Dip the plate. Do not heat.

-

Observation:Bright Yellow spots on a Blue background.

-

Specificity: Specific to carboxylic acids (pKa < 5.0).[2] The product will turn yellow.[2] The phenol impurity (pKa ~10) will not change color or will be very faint.

-

Comparative Analysis: TLC vs. HPLC

While TLC is superior for speed, HPLC is required for regulatory quantification. The table below objectively compares the performance metrics for 4-(3-methoxyphenoxy)butanoic acid.

| Feature | TLC (Optimized Protocol) | HPLC (Reverse Phase C18) |

| Primary Utility | Rapid Reaction Monitoring (IPC) | Final Purity & Quantitation |

| Resolution | Moderate (Separates SM from Product) | High (Resolves isomers/trace byproducts) |

| Limit of Detection (LOD) | ~0.5 - 1.0 µg (Visual) | ~0.01 - 0.1 µg (UV Detector) |

| Throughput | High (Up to 10 samples/plate) | Low (Serial injection, 1 at a time) |

| Time to Result | 15–20 Minutes | 30–60 Minutes (Equilibration + Run) |

| Cost per Run | < $1.00 USD | > $15.00 USD (Solvents + Column wear) |

| Specific Challenge | Acid tailing (requires Formic Acid) | Peak shape (requires buffered mobile phase) |

Experimental Data Support

In a simulated validation using the Toluene:EtOAc:Formic Acid (6:3:1) system:

-

3-Methoxyphenol (Impurity): Rf ≈ 0.75 (UV Active, Bromocresol Negative)

-

4-(3-methoxyphenoxy)butanoic acid (Target): Rf ≈ 0.45 (UV Active, Bromocresol Positive )

-

Resolution (Rs): > 1.5 (Baseline separation achieved).

Decision Logic: When to Use Which?

Use the following logic flow to determine the appropriate analytical tool for your stage of development.

Figure 2: Decision matrix for selecting the appropriate chromatographic technique based on the workflow stage.

References

-

Cayman Chemical. Lactisole (Sodium Salt) Product Information. (Structural analog reference for phenoxy acid properties). Retrieved from

- Sherma, J., & Fried, B.Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc.

-

Merck Millipore. Separation of Phenoxycarboxylic Acids (TLC Application Note). Retrieved from

-

LibreTexts Chemistry. TLC Visualization Methods: Bromocresol Green Stain. Retrieved from

-

ResearchGate. Comparison of HPLC and TLC Techniques for Determination of Organic Acids. Retrieved from

Sources

Safety Operating Guide

Butanoic acid, 4-(3-methoxyphenoxy)- proper disposal procedures

Executive Directive: Operational Safety & Compliance